Fexofenadine-d3-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is an orally active and non-sedative H1 receptor antagonist used primarily in the research of allergic rhinitis and chronic idiopathic urticaria . The deuterium labeling in Fexofenadine-d3-1 makes it a valuable tool in pharmacokinetic studies, as it allows for the tracking of the compound in biological systems.
準備方法
The synthesis of Fexofenadine-d3-1 involves several steps, starting from benzene and methallyl as the initial reactants. The process includes Friedel–Crafts alkylation, hydrolysis, oxidation, esterification, and reduction reactions to obtain the intermediate product. This is followed by N-alkylation to produce the final compound . Industrial production methods typically involve optimizing reaction conditions such as temperature, solvent selection, and reaction time to improve yield and purity .
化学反応の分析
Fexofenadine-d3-1 undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate to convert alcohol groups to carboxylic acids.
Reduction: Employing sodium borohydride to reduce carbonyl groups to hydroxyl groups.
Substitution: Involving N-alkylation reactions to introduce alkyl groups into the molecule.
Common reagents used in these reactions include anhydrous aluminum chloride for Friedel–Crafts alkylation, potassium permanganate for oxidation, and sodium borohydride for reduction . The major products formed from these reactions are intermediates that lead to the final this compound compound.
科学的研究の応用
Fexofenadine-d3-1 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Allergy Research: As an H1 receptor antagonist, it is used to study allergic rhinitis and chronic idiopathic urticaria.
Drug Development: It serves as a reference compound in the development of new antihistamines and related drugs.
作用機序
Fexofenadine-d3-1 exerts its effects by selectively binding to H1 receptors, thereby blocking the action of histamine, a compound responsible for allergic symptoms . This binding prevents histamine from activating the receptors, which in turn reduces symptoms such as itching, sneezing, and runny nose . The compound does not cross the blood-brain barrier, minimizing the risk of sedation .
類似化合物との比較
Fexofenadine-d3-1 is compared with other similar compounds such as:
Fexofenadine: The non-deuterated form, which is also an H1 receptor antagonist used for similar indications.
Terfenadine: The parent compound from which Fexofenadine is derived.
Loratadine: Another second-generation antihistamine with similar uses but different pharmacokinetic properties.
This compound is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies by allowing for more accurate tracking and analysis .
特性
分子式 |
C32H39NO4 |
---|---|
分子量 |
504.7 g/mol |
IUPAC名 |
2-methyl-2-[4-[1,2,2-trideuterio-1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]propanoic acid |
InChI |
InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)/i14D2,29D |
InChIキー |
RWTNPBWLLIMQHL-KMVPRELGSA-N |
異性体SMILES |
[2H]C([2H])(CCN1CCC(CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C([2H])(C4=CC=C(C=C4)C(C)(C)C(=O)O)O |
正規SMILES |
CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。